molecular formula C10H7ClN4O2 B12618493 1,3,4-Oxadiazole-2-methanol, 5-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)-

1,3,4-Oxadiazole-2-methanol, 5-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)-

Cat. No.: B12618493
M. Wt: 250.64 g/mol
InChI Key: PJJPJHZKYYJZNP-UHFFFAOYSA-N
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Description

1,3,4-Oxadiazole-2-methanol, 5-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)- is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is part of the oxadiazole family, known for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Preparation Methods

Chemical Reactions Analysis

1,3,4-Oxadiazole-2-methanol, 5-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)- undergoes various chemical reactions, including:

Biological Activity

1,3,4-Oxadiazole derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound 1,3,4-Oxadiazole-2-methanol, 5-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)- is a notable derivative that exhibits promising pharmacological properties. This article reviews the biological activities associated with this compound, including its antimicrobial, anti-inflammatory, and anticancer effects based on various studies.

Chemical Structure and Properties

The compound is characterized by the presence of an oxadiazole ring fused with a pyrrolo[2,3-b]pyridine moiety. This unique structure contributes to its biological potency.

Antimicrobial Activity

  • General Findings : Numerous studies have reported the antimicrobial efficacy of 1,3,4-oxadiazole derivatives. A study highlighted that compounds containing the oxadiazole ring exhibited significant antibacterial activity against Mycobacterium bovis and other pathogens such as Escherichia coli and Staphylococcus aureus .
  • Specific Studies :
    • Dhumal et al. (2016) demonstrated that oxadiazole derivatives exhibited strong antitubercular activity through inhibition of the enoyl reductase enzyme (InhA), crucial for mycolic acid biosynthesis .
    • A recent study evaluated the antibacterial effects of synthesized derivatives against Pseudomonas aeruginosa, showing promising results with minimum inhibitory concentration (MIC) values ranging from 10.8 to 140.7 μM .
CompoundTarget BacteriaMIC (μM)
1E. coli10.8
2S. aureus111.3
3P. aeruginosa140.7

Anti-inflammatory Activity

The compound has shown potential as a selective COX-2 inhibitor, which is crucial for managing inflammation-related conditions. In vitro assays indicated that certain derivatives possess superior affinity towards COX-2 compared to COX-1, suggesting a targeted anti-inflammatory effect .

Anticancer Activity

Research has indicated that oxadiazole derivatives can exhibit anticancer properties through various mechanisms:

  • HDAC Inhibition : Some studies have linked oxadiazole derivatives to inhibition of histone deacetylases (HDACs), which play a role in cancer cell proliferation .
  • Cell Line Studies : In vitro studies on cancer cell lines revealed that these compounds could induce apoptosis and inhibit cell growth in various cancer types .

Case Studies

  • In Vivo Studies : A study involving rat models demonstrated that specific oxadiazole derivatives significantly reduced inflammation markers and improved liver and kidney function during induced inflammatory states .
  • Molecular Docking Studies : Computational studies have shown strong binding affinities of these compounds to target proteins involved in bacterial resistance mechanisms and cancer pathways, supporting their potential as therapeutic agents .

Properties

Molecular Formula

C10H7ClN4O2

Molecular Weight

250.64 g/mol

IUPAC Name

[5-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)-1,3,4-oxadiazol-2-yl]methanol

InChI

InChI=1S/C10H7ClN4O2/c11-8-5-1-2-12-9(5)13-3-6(8)10-15-14-7(4-16)17-10/h1-3,16H,4H2,(H,12,13)

InChI Key

PJJPJHZKYYJZNP-UHFFFAOYSA-N

Canonical SMILES

C1=CNC2=NC=C(C(=C21)Cl)C3=NN=C(O3)CO

Origin of Product

United States

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